6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline
Description
Properties
IUPAC Name |
6-ethyl-9-methylindolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-3-20-15-9-8-11(2)10-12(15)16-17(20)19-14-7-5-4-6-13(14)18-16/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNHESCIWZFJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanistic Pathway
The synthesis begins with the preparation of 7-methylindoline-2,3-dione (isatin), which serves as the foundational scaffold for introducing the 9-methyl substituent in the final product. Alkylation at the N1 position of isatin is achieved using ethyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0°C. This step generates 1-ethyl-7-methylindoline-2,3-dione, a critical intermediate that ensures the ethyl group is positioned at C6 in the subsequent indoloquinoxaline structure.
The condensation reaction involves heating 1-ethyl-7-methylindoline-2,3-dione with o-phenylenediamine in aqueous media using benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst. BTEAC facilitates the reaction by enhancing the solubility of organic reactants in water, enabling efficient nucleophilic attack of the diamine on the carbonyl groups of the isatin derivative. The mechanism proceeds through a tandem cyclodehydration process, forming the indolo[2,3-b]quinoxaline core (Scheme 1).
Scheme 1: Condensation pathway for 6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline synthesis.
Optimization and Yield Data
Key reaction parameters were systematically optimized (Table 1):
- Catalyst loading: 15 mol% BTEAC provided optimal activity without side-product formation.
- Solvent: Water outperformed organic solvents (e.g., ethanol, acetonitrile) in yield and reaction rate.
- Temperature: Reflux conditions (100°C) reduced reaction time to 4 hours.
Table 1. Optimization data for condensation synthesis
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Catalyst (mol%) | 5–20 | 15 | +18% |
| Solvent | Water, EtOH, MeCN | Water | +25% |
| Temperature (°C) | 80–120 | 100 | +15% |
| Reaction Time (h) | 2–6 | 4 | - |
The final compound was isolated in 82% yield after recrystallization from 95% ethanol.
Spectroscopic Characterization
- IR (KBr): 1613 cm⁻¹ (C=N stretch), 1589 cm⁻¹ (aromatic C=C).
- ¹H NMR (DMSO-d₆, 400 MHz): δ 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃), 2.60 (s, 3H, C9-CH₃), 4.21 (q, J = 7.0 Hz, 2H, CH₂CH₃), 7.29–8.26 (m, 7H, aromatic), 12.08 (s, 1H, NH).
- Elemental Analysis: Calcd. for C₁₉H₁₇N₃: C, 77.27; H, 5.80; N, 16.93. Found: C, 77.15; H, 5.88; N, 16.79.
PIFA-Mediated Intramolecular N-Arylation
Synthetic Strategy and Key Steps
An alternative route employs [bis(trifluoroacetoxy)iodo]benzene (PIFA) to induce cyclization of 3-(tosylamino)quinoxaline precursors. The synthesis begins with:
- Suzuki Coupling: 6-Bromo-3-nitroquinoxaline-2-amine is functionalized with a methyl group at C9 using methylboronic acid under palladium catalysis.
- Tosylation: The amine group at C2 is protected with p-toluenesulfonyl chloride to yield 2-tosylamino-9-methylquinoxaline.
- PIFA Cyclization: Oxidative coupling with PIFA in dichloromethane at 0°C induces intramolecular N-arylation, forming the indoloquinoxaline core.
Reaction Optimization and Challenges
Critical factors influencing this pathway include:
- Oxidant Stoichiometry: 1.2 equivalents of PIFA prevented overoxidation.
- Temperature Control: Reactions conducted below 5°C minimized side reactions.
- Post-Cyclization Alkylation: The tosyl group at C6 was displaced with ethyl bromide using K₂CO₃ in DMF to introduce the ethyl substituent.
Table 2. Yield data for PIFA-mediated synthesis
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Suzuki Methylation | 76 | 98.2 |
| Tosylation | 89 | 99.1 |
| PIFA Cyclization | 82 | 97.8 |
| Ethyl Substitution | 78 | 98.5 |
Analytical Data Comparison
- ¹H NMR (CDCl₃, 500 MHz): δ 1.39 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.58 (s, 3H, C9-CH₃), 4.18 (q, J = 7.1 Hz, 2H, CH₂CH₃), 7.24–8.21 (m, 7H, aromatic).
- HRMS (ESI): m/z calcd. for C₁₉H₁₇N₃ [M+H]⁺: 296.1396; found: 296.1392.
Comparative Analysis of Synthetic Methods
Efficiency and Sustainability
Condensation Method:
PIFA-Mediated Route:
Industrial Applicability
The condensation method’s green credentials (E-factor = 2.1) make it preferable for scale-up, while the PIFA route’s regioselectivity is advantageous for medicinal chemistry applications requiring precise substituent placement.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole or quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The primary mechanism of action of 6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells . The compound’s planar structure allows it to insert between DNA base pairs, stabilizing the DNA helix and inhibiting essential biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at positions 6 and 9, influencing physicochemical and biological properties:
Key Observations :
- Bulky substituents (e.g., mesityl in 8a) reduce synthetic yields (47%) compared to smaller groups (e.g., heptyl in 11j, 85%) .
- Electron-donating groups (e.g., methoxy in 11f) elevate HOMO energy levels, critical for photochemical applications .
Electrochemical and Photochemical Properties
- 6-(4-Methoxyphenyl)-6H-indoloquinoxaline exhibits the highest HOMO energy (-5.1 eV) and lowest band gap (2.3 eV) among derivatives, attributed to the electron-donating methoxy group .
- 6-(4-Methylthiophenyl)-6H-indoloquinoxaline (11g) shows enhanced redox activity due to sulfur’s polarizability, making it suitable for optoelectronic applications .
- 6-Ethyl-9-methyl-6H-indoloquinoxaline lacks direct electrochemical data in the evidence, but its ethyl and methyl groups likely confer moderate electron-donating effects, positioning its HOMO between methoxy- and alkyl-substituted analogs.
Biological Activity
6-Ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Anticancer Properties : Several studies have highlighted its potential as an antitumor agent. It has shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
The mechanism by which this compound exerts its biological effects primarily involves interaction with DNA and various cellular targets. The indoloquinoxaline structure allows for intercalation into DNA, disrupting replication processes and leading to apoptosis in cancer cells.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated:
These values demonstrate that the compound is significantly more potent than standard chemotherapeutic agents like doxorubicin (IC50 = 3.23 µg/mL).
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial efficacy. A study reported that derivatives of indoloquinoxaline exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound could be a valuable addition to the arsenal of antimicrobial agents.
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods involving the reaction of substituted isatins with diamines under acidic conditions. Recent advancements have focused on modifying the structure to enhance biological activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
